2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is likely a synthetic organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through condensation reactions . The presence of the amide group suggests a possible step involving amide bond formation, which is a common reaction in organic synthesis .Molecular Structure Analysis
The benzothiazole ring system in the compound is a heterocyclic compound containing both sulfur and nitrogen . The chlorine and fluorine atoms attached to the benzene ring are halogens, which are often involved in electrophilic aromatic substitution reactions .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions due to the presence of the heterocyclic ring and the various functional groups . The specific reactions would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. For example, the presence of the benzothiazole ring could impact the compound’s solubility, boiling point, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Screening
Some novel compounds with a structure incorporating benzothiazole and sulphonamide, similar to the chemical structure , have been synthesized and screened for antimicrobial activity. These compounds show a wide range of biodynamic properties due to their fluorobenzothiazole components, which include antimicrobial activities (Jagtap et al., 2010).
Fluorescent Sensors for Metal Ions
Benzothiazole derivatives have been synthesized and found to act as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and significant emission changes upon coordination with these metal ions, indicating their potential in detecting and quantifying metal ions in various environments (Suman et al., 2019).
Coordination Networks and NLO Properties
Benzothiazole derivatives have been utilized in creating coordination networks with potential nonlinear optical (NLO) properties. These networks exhibit significant second harmonic generation (SHG) efficiencies, which are influenced by the substituents on the benzothiazole ring, indicating their utility in materials science, particularly in optical and photonic applications (Liao et al., 2013).
Antimicrobial and Antioxidant Activities
Further research has shown that benzothiazole analogs possess both antimicrobial and antioxidant activities. These compounds have been synthesized and evaluated, demonstrating potent activity against various microbial strains. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Raparla et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These compounds offer high inhibition efficiencies, suggesting their application in protecting industrial materials against corrosion (Hu et al., 2016).
Mechanism of Action
Target of Action
The compound 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives are greatly influenced by the substituents on the thiazole ring .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .
Biochemical Pathways
Thiazole derivatives are known to interact with various targets to induce biological effects .
Result of Action
Thiazole derivatives are known for their wide range of biological activities .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-9(10(16)5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHFTVVHPAUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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